molecular formula C9H6F3NO B1474344 5-(Trifluoromethyl)isoindolin-1-one CAS No. 1261590-26-4

5-(Trifluoromethyl)isoindolin-1-one

Cat. No. B1474344
CAS RN: 1261590-26-4
M. Wt: 201.14 g/mol
InChI Key: LGMSAQINGSZASV-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Another approach involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives .


Molecular Structure Analysis

The molecular formula of 5-(Trifluoromethyl)isoindolin-1-one is C9H6F3NO . Its average mass is 223.623 Da and its monoisotopic mass is 223.037567 Da .


Chemical Reactions Analysis

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Although many different pathways of synthesis have been described, they do not follow green chemistry principles .

Scientific Research Applications

Synthesis of 2-Trifluoromethylindoles

The compound can be used in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . This method is described as efficient, easy-to-handle, cheap, and low-toxic .

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles are also being explored for their potential use in the development of herbicides . The unique chemical structure of these compounds could potentially offer new mechanisms of action against weeds.

Colorants and Dyes

The compound has potential applications in the production of colorants and dyes . The aromatic nature of the isoindoline nucleus could potentially contribute to the color properties of these materials.

Polymer Additives

N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . These compounds could potentially enhance the properties of the polymer, such as its stability, durability, or resistance to environmental factors.

Organic Synthesis

The compound is used in organic synthesis . Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Photochromic Materials

N-isoindoline-1,3-dione heterocycles are being explored for their potential use in photochromic materials . These materials change color in response to light, and the unique properties of these heterocycles could potentially enhance this effect.

In Silico Testing

These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .

Mechanism of Action

The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

Safety and Hazards

The safety data sheet for a similar compound, 5-(Trifluoromethyl)indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The isoindolin-1-one core-based analogs were designed to carry two independent features, i.e., interaction with the residues in the selectivity pocket and access inside the alkyl affinity pocket, while bicyclic HBM mimicked the adenine ring of ATP . This suggests potential future directions for the development of new drugs based on the isoindolin-1-one structure .

properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-13-8(7)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMSAQINGSZASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)isoindolin-1-one

CAS RN

1261590-26-4
Record name 5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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